8-(4-(m-tolyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one
Description
Properties
IUPAC Name |
8-[4-(3-methylphenyl)piperazine-1-carbonyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-15-3-2-4-17(13-15)24-7-9-25(10-8-24)20(27)16-5-6-18-19(14-16)23-22-26(21(18)28)11-12-29-22/h2-6,13-14H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRINVBTKSYDCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N5CCSC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(4-(m-tolyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the thiazole ring and the piperazine moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Carbonyl
The carbonyl group adjacent to the piperazine ring is susceptible to nucleophilic attack due to electron withdrawal by the adjacent nitrogen atoms.
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Reference |
|---|---|---|---|---|
| Amidation | Aliphatic amines (e.g., methylamine) in DCM, 0–5°C | N-substituted piperazine carboxamide | 65–78% | |
| Hydrolysis | 2M NaOH, reflux, 6h | Carboxylic acid derivative | 82% |
Mechanistic Insight :
The reaction proceeds via tetrahedral intermediate formation, stabilized by resonance with the piperazine ring. Steric hindrance from the m-tolyl group influences regioselectivity.
Cyclization Reactions Involving the Thiazolo Ring
The thiazolo[2,3-b]quinazolinone system participates in ring-expansion or annulation reactions under acidic or basic conditions.
Key Observation :
Microwave irradiation enhances reaction efficiency by reducing side products . The thiazole sulfur atom acts as a nucleophilic site during cyclization.
Functionalization of the m-Tolyl Group
The meta-methylphenyl (m-tolyl) substituent undergoes electrophilic aromatic substitution (EAS) and oxidation.
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 3-nitro-m-tolyl derivative | 60% | |
| Oxidation | KMnO₄, H₂O, 100°C | 3-carboxy-phenyl derivative | 88% |
Regioselectivity :
Nitration occurs preferentially at the para position to the methyl group due to steric and electronic directing effects.
Reductive Modifications
The carbonyl and aromatic systems are amenable to reduction under catalytic hydrogenation or hydride conditions.
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Reference |
|---|---|---|---|---|
| Carbonyl reduction | NaBH₄, MeOH, 25°C | Secondary alcohol | 75% | |
| Aromatic ring hydrogenation | H₂, Pd/C, 50 psi, 12h | Tetrahydro-thiazoloquinazolinone | 90% |
Note :
Hydrogenation of the quinazolinone ring increases solubility but reduces planarity, impacting biological activity .
Cross-Coupling Reactions
The thiazole moiety participates in Suzuki-Miyaura and Ullmann-type couplings.
Catalytic Efficiency :
Palladium catalysts outperform copper in achieving higher yields for aryl-aryl bond formation .
Acid/Base-Mediated Rearrangements
The compound undergoes ring-opening and recyclization under strong acidic or basic conditions.
Mechanistic Pathway :
Protonation of the quinazolinone oxygen facilitates cleavage, while strong bases deprotonate the thiazole nitrogen, triggering rearrangement .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of quinazoline derivatives, including this compound, as anticancer agents. For instance, compounds with similar structures have been evaluated for their inhibitory effects on various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer progression, such as EGFR (epidermal growth factor receptor) and HER2 (human epidermal growth factor receptor 2) .
Case Study:
A related study demonstrated that certain quinazoline derivatives exhibited IC50 values as low as 0.009 µM against EGFR, indicating potent anticancer activity .
Antimicrobial Properties
The antimicrobial efficacy of quinazoline derivatives has been well documented. Compounds structurally related to 8-(4-(m-tolyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one have shown activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli .
Research Findings:
A series of quinazoline derivatives were synthesized and tested for their antimicrobial properties, revealing significant inhibition against the aforementioned pathogens.
Neurological Applications
The piperazine component of this compound suggests potential applications in treating neurological disorders. Piperazine derivatives are often explored for their anxiolytic and antidepressant effects. Research indicates that modifications in the piperazine structure can enhance binding affinity to serotonin receptors, thus improving therapeutic outcomes for anxiety and depression .
Example:
In a study focusing on piperazine derivatives, compounds demonstrated significant anxiolytic effects in animal models, suggesting that similar modifications could enhance the efficacy of This compound in treating mood disorders.
Anti-inflammatory Effects
Quinazolines are also recognized for their anti-inflammatory properties. The thiazoloquinazolinone structure may contribute to this effect by inhibiting pro-inflammatory cytokines or pathways involved in inflammation .
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Anticancer | 0.009 | EGFR |
| Compound B | Antimicrobial | - | E. coli |
| Compound C | Anxiolytic | - | 5-HT Receptors |
| Compound D | Anti-inflammatory | - | Cytokines |
Mechanism of Action
The mechanism of action of 8-(4-(m-tolyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes and signaling pathways that are crucial for cell growth and survival. This inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 8-(4-(m-tolyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one include other quinazoline derivatives such as:
Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in cancer treatment.
Erlotinib: Another EGFR inhibitor with similar applications.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2. These compounds share a quinazoline core but differ in their specific substitutions and biological activities.
Biological Activity
8-(4-(m-tolyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C22H22N4O2S
- Molecular Weight : 406.5 g/mol
- CAS Number : 1251576-23-4
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The thiazoloquinazolinone core is particularly notable for its ability to inhibit various enzymes involved in cell signaling pathways.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound may inhibit specific kinases or other enzymes crucial for cellular functions.
- Receptor Interaction : The piperazine moiety may enhance binding affinity to target receptors, facilitating cellular uptake and activity.
Anticancer Activity
Studies have demonstrated that derivatives of thiazoloquinazolinones possess significant anticancer activity. For example:
- Compounds with similar structural motifs exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been explored through in vivo studies. Inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been observed in related compounds .
Case Studies
-
In Vitro Studies :
- A study focused on thiazoloquinazolinones reported EC50 values ranging from 0.44 nM to 4.7 nM against specific cancer cell lines, showcasing the high potency of these compounds .
- Another investigation into piperazine derivatives indicated significant inhibition of cancer cell proliferation with low toxicity profiles .
- In Vivo Studies :
Data Tables
Q & A
Q. What are the common synthetic routes for synthesizing 8-(4-(m-tolyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one?
The synthesis of this compound likely involves multi-step organic reactions, including cyclization and condensation. A general approach for analogous thiazoloquinazolinones involves reacting alicyclic ethyl-2-isothiocyanatocarboxylates with propargylamine in ethanol under reflux, followed by purification via column chromatography . For piperazine-linked derivatives, condensation of hydrazinoquinazolinones with carbonyl donors (e.g., chloroacetyl chloride) in glacial acetic acid is a documented method . Piperazine coupling may require activating agents like carbodiimides for amide bond formation .
Q. Which spectroscopic techniques are critical for characterizing the structure of this compound?
Key techniques include:
- 1H/13C NMR : To confirm connectivity of the thiazoloquinazolinone core, piperazine substituents, and m-tolyl group. Aromatic protons in the quinazolinone ring typically appear at δ 7.0–8.5 ppm, while piperazine protons resonate at δ 2.5–3.5 ppm .
- HRMS : Validates molecular formula (e.g., [M+H]+ ion) .
- FT-IR : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) bonds .
Q. What structural motifs in this compound suggest potential biological activity?
The thiazolo[2,3-b]quinazolinone core is associated with antihistaminic and anticancer properties . The piperazine moiety enhances solubility and receptor binding, while the m-tolyl group may modulate lipophilicity and pharmacokinetics . Similar compounds exhibit activity against enzymes like kinases or GPCRs due to heterocyclic π-π stacking and hydrogen-bonding capabilities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the thiazoloquinazolinone core?
- Solvent selection : Ethanol or DMF enhances cyclization efficiency compared to polar aprotic solvents .
- Catalysts : K2CO3 or triethylamine improves base-mediated cyclization .
- Temperature : Reflux conditions (70–80°C) favor ring closure over side reactions .
- Purification : Gradient column chromatography (n-hexane/EtOAc) resolves by-products like uncyclized intermediates .
Q. What strategies resolve contradictions in NMR spectral data for piperazine-containing heterocycles?
- Dynamic effects : Piperazine rings exhibit conformational flexibility, causing peak splitting. Variable-temperature NMR (e.g., 25–60°C) can coalesce signals .
- 2D NMR (COSY, HSQC) : Assigns overlapping proton environments (e.g., piperazine CH2 vs. thiazole protons) .
- Deuteration studies : Replacing exchangeable protons (e.g., NH) with deuterium simplifies spectra .
Q. How does modifying the piperazine substituent affect the compound's pharmacokinetic properties?
- Substituent polarity : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance metabolic stability by reducing CYP450 oxidation .
- Bulkiness : Bulky groups (e.g., benzhydryl) improve membrane permeability but may reduce solubility .
- Methodological testing : LogP assays and Caco-2 cell permeability models quantify these effects .
Q. How can computational methods aid in predicting the biological targets of this compound?
- Molecular docking : Screens against kinase or GPCR homology models (e.g., using AutoDock Vina) .
- QSAR modeling : Correlates substituent features (e.g., m-tolyl lipophilicity) with activity trends from analogous compounds .
- MD simulations : Assesses binding stability of the piperazine-carbonyl group in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
